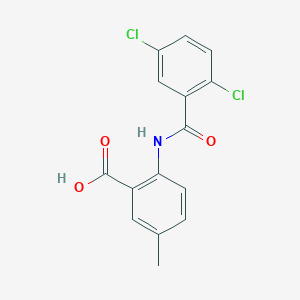

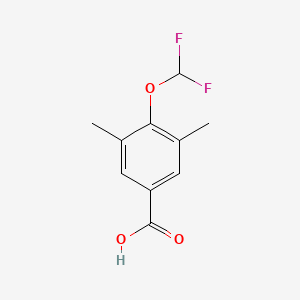

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid

Übersicht

Beschreibung

“2-(2,5-Dichlorobenzamido)acetic acid” is a chemical compound with the CAS Number: 667403-46-5 . It is a white to yellow powder or crystals and is used in scientific research and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of “2-(2,5-Dichlorobenzamido)acetic acid” involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of sodium hydroxide . The reaction is carried out in tetrahydrofuran at 0°C .Molecular Structure Analysis

The molecular formula of “2-(2,5-Dichlorobenzamido)acetic acid” is C9H7Cl2NO3 . The molecular weight is 248.06 .Physical And Chemical Properties Analysis

“2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It has a molecular weight of 248.06 . Other physical and chemical properties like solubility, lipophilicity, and bioavailability score are also provided .Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid is involved in chemical synthesis, particularly in the creation of intermediate compounds. For instance, it serves as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. This process includes multiple steps, such as reacting p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by concentrated sulfuric acid treatment, alkaline H₂O₂ oxidation, and further reactions to obtain the desired compounds (Cao Sheng-li, 2004).

Applications in Material Science

This compound is also valuable in material science. Its derivatives, such as 2,4,5-trifluorobenzoic acid, serve as significant synthetic intermediates with applications in the pharmaceutical industry and material science. Innovative methods like continuous microflow processes have been developed for the synthesis of these derivatives, enhancing the efficiency and yield of the production process (Q. Deng et al., 2015).

Applications in Molecular Engineering

In molecular engineering, the compound's derivatives are utilized in creating complex molecular structures. For example, Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine have been synthesized, showcasing solvent-dependent formation and self-assembly into three-dimensional structures. These complexes are crucial in understanding molecular interactions and designing new materials with specific properties (V. Pedireddi & S. Varughese, 2004).

Applications in Photocatalysis

Furthermore, coordination polymers constructed with derivatives of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid show promise in photocatalysis. They have been reported to exhibit high photocatalytic activities towards the degradation of pollutants in aqueous solutions under UV irradiation, indicating potential applications in environmental remediation and sustainable chemistry (S. Hao et al., 2017).

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-8-2-5-13(11(6-8)15(20)21)18-14(19)10-7-9(16)3-4-12(10)17/h2-7H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLFXJJLTURHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)